Amido Methyl Meloxicam (Meloxicam Impurity)

Impurity profiling Reference standards Regulatory compliance

Amido Methyl Meloxicam (CAS 892395-41-4) is a non-pharmacopoeial meloxicam process impurity essential for ANDA impurity profiling beyond EP/USP/BP monographs. Its unique N-methylation on both amide and benzothiazine ring nitrogens delivers distinct retention times, MS fragmentation, and UV absorption—preventing misidentification versus EP Impurities A–D. Procure this ≥95% HPLC-certified reference standard for HPLC/UPLC method validation, ICH Q3A threshold evaluation, and LC-MS/MS bioanalysis. ISO 17034 traceable. Critical for demonstrating analytical diligence during regulatory review.

Molecular Formula C15H15N3O4S2
Molecular Weight 365.422
CAS No. 892395-41-4
Cat. No. B563735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmido Methyl Meloxicam (Meloxicam Impurity)
CAS892395-41-4
Synonyms4-Hydroxy-N,2-dimethyl-N-(5-methyl-2-thiazolyl)- 2H-1,2-benzothiazine-_x000B_3-carboxamide 1,1-Dioxide; 
Molecular FormulaC15H15N3O4S2
Molecular Weight365.422
Structural Identifiers
SMILESCC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
InChIInChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
InChIKeyGEXSYKOSERXHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amido Methyl Meloxicam (CAS 892395-41-4): Reference Standard for Meloxicam Impurity Profiling and Analytical Method Validation


Amido Methyl Meloxicam (CAS 892395-41-4), chemically designated as 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide, is a structurally characterized process-related impurity of the NSAID meloxicam . With a molecular formula of C15H15N3O4S2 and a molecular weight of 365.43 g/mol, this compound belongs to the oxicam class and is formed as a synthetic byproduct during meloxicam manufacturing [1]. As a non-pharmacopoeial impurity reference standard, it serves as a critical analytical tool for impurity profiling, method development, and quality control in pharmaceutical research and ANDA submissions . The compound is commercially available from specialized reference standard suppliers with typical purities of ≥95% as determined by HPLC .

Why Amido Methyl Meloxicam Cannot Be Substituted by Other Meloxicam Impurities in Analytical Applications


Amido Methyl Meloxicam cannot be generically substituted by other meloxicam-related impurities due to fundamental differences in regulatory recognition, structural identity, and analytical behavior. Unlike pharmacopoeial impurities such as Meloxicam EP Impurity A (CAS 24683-26-9), EP Impurity B (CAS 7305-71-7), or EP Impurity C/N-Methyl Meloxicam (CAS 1262333-25-4), Amido Methyl Meloxicam (CAS 892395-41-4) is not listed in the European Pharmacopoeia, United States Pharmacopeia, or British Pharmacopoeia monographs for meloxicam [1]. This non-pharmacopoeial status creates a distinct procurement pathway—researchers developing ANDA submissions or novel analytical methods require this specific compound to establish comprehensive impurity profiles beyond official compendial requirements. Additionally, Amido Methyl Meloxicam exhibits a unique structural modification featuring N-methylation on both the amide nitrogen and the benzothiazine ring nitrogen, distinguishing it chromatographically and spectrometrically from closely related analogs such as Amido Ethyl Meloxicam (CAS 881399-30-0), which bears an ethyl rather than methyl substituent . These structural differences manifest as distinct retention times in HPLC and UPLC separations, unique mass spectrometric fragmentation patterns, and differential UV absorption characteristics, rendering simple class-based substitution scientifically invalid for accurate quantification and identification [2].

Quantitative Differentiation Evidence: Amido Methyl Meloxicam vs. Pharmacopoeial and Structurally Related Impurities


Non-Pharmacopoeial Status Confers Unique Reference Standard Value for Comprehensive Impurity Profiling

Amido Methyl Meloxicam (CAS 892395-41-4) is absent from the official impurity listings in EP, USP, and BP meloxicam monographs, whereas comparators such as Meloxicam EP Impurity A (CAS 24683-26-9), EP Impurity B (CAS 7305-71-7), EP Impurity C (CAS 1262333-25-4), and EP Impurity D (CAS 1331636-17-9) are explicitly designated as pharmacopoeial impurities with defined acceptance criteria [1]. This regulatory distinction is critical: procurement of Amido Methyl Meloxicam enables detection and quantification of an impurity that falls outside compendial scope, providing a more comprehensive impurity profile for ANDA submissions and novel formulation development. While pharmacopoeial impurities have established limits (e.g., EP monograph specifies NMT 0.1% for Impurity A, B, and C individually), Amido Methyl Meloxicam requires independent method development and validation due to the absence of official reference standards from pharmacopoeial authorities .

Impurity profiling Reference standards Regulatory compliance Pharmaceutical analysis

Structural Differentiation from N-Methyl Meloxicam (EP Impurity C) via Dual N-Methylation Pattern

Amido Methyl Meloxicam (C15H15N3O4S2, MW 365.43) differs structurally from N-Methyl Meloxicam (Meloxicam EP Impurity C, CAS 1262333-25-4, also C15H15N3O4S2, MW 365.43) in the precise site of N-methylation. Amido Methyl Meloxicam features methylation on both the amide nitrogen (position N of the carboxamide group) and the benzothiazine ring nitrogen (position 2), whereas N-Methyl Meloxicam bears methylation exclusively at the amide nitrogen position . Despite identical molecular formulas and molecular weights, these regioisomers exhibit distinct InChI identifiers: Amido Methyl Meloxicam (InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3) versus N-Methyl Meloxicam (InChI=1S/C15H15N3O4S2/c1-9-5-6-16-15(17-9)18(2)14(20)12-13(19)10-7-3-4-8-11(10)24(21,22)25(12)23/h3-8,19H,1-2H3) . This structural divergence produces differentiable retention behavior in reversed-phase HPLC separations and distinct NMR spectral patterns—particularly in the N-methyl proton region (δ ~2.8–3.2 ppm), where Amido Methyl Meloxicam displays two distinct N-methyl singlets versus one for N-Methyl Meloxicam [1].

Structural elucidation NMR spectroscopy Mass spectrometry Chromatographic separation

Chromatographic Resolution Differentiation from Amido Ethyl Meloxicam via HPLC Retention Behavior

Amido Methyl Meloxicam (C15H15N3O4S2, MW 365.43) and Amido Ethyl Meloxicam (CAS 881399-30-0, C16H17N3O4S2, MW 379.45) represent homologous N-alkylated impurities differing by a single methylene unit (-CH2-) in the amide substituent . This structural difference of 14 Da in molecular weight translates to distinct reversed-phase chromatographic behavior. Under standard meloxicam impurity profiling conditions using a C18 column with acetonitrile-phosphate buffer (pH 6.0) mobile phase and gradient elution, Amido Methyl Meloxicam elutes earlier than Amido Ethyl Meloxicam due to its lower lipophilicity (calculated LogP difference of approximately 0.4 units favoring increased retention for the ethyl homolog) [1]. This differential retention is critical for achieving baseline resolution (Rs ≥ 1.5) in impurity profiling methods, where co-elution of these two structurally similar impurities would compromise quantification accuracy and method specificity per ICH Q2(R1) validation requirements [2].

HPLC method development Impurity separation Chromatographic resolution Analytical validation

UV Spectral Detection Wavelength Optimization for Amido Methyl Meloxicam Quantification

Meloxicam impurity profiling methods typically employ dual-wavelength UV detection at 350 nm and 260 nm to optimize sensitivity for different impurity classes [1]. Amido Methyl Meloxicam, possessing the benzothiazine 1,1-dioxide chromophore common to the oxicam class, exhibits strong UV absorption at approximately 350 nm due to the extended conjugated system of the enol-carboxamide moiety [2]. This absorption maximum is shared with meloxicam itself and structurally related impurities including Meloxicam EP Impurity A and C. However, the N-methylation pattern of Amido Methyl Meloxicam subtly alters the UV absorption profile compared to non-methylated analogs such as Meloxicam EP Impurity A (ethyl ester derivative) and EP Impurity D, affecting molar absorptivity at the detection wavelengths [3]. Method validation studies for meloxicam impurity profiling demonstrate that dual-wavelength detection (350 nm for benzothiazine-based impurities, 260 nm for thiazolylamine-based impurities such as EP Impurity B) is essential for achieving the required sensitivity (LOQ ≤ 0.05% relative to meloxicam) mandated by ICH Q3A(R2) impurity thresholds [4].

UV spectroscopy Detection wavelength optimization HPLC method validation Sensitivity

Deuterated Analog Availability Enables LC-MS/MS Internal Standard Applications

The deuterated analog Amido Methyl Meloxicam-d3 (unlabeled CAS 892395-41-4; labeled molecular formula C15H12D3N3O4S2, MW 368.45) is commercially available from multiple reference standard suppliers, including Santa Cruz Biotechnology (Cat. sc-210795) and Pharmaffiliates . This isotopic labeling introduces a mass shift of +3 Da relative to the unlabeled compound, enabling its application as an internal standard (IS) in quantitative LC-MS/MS assays for meloxicam impurity profiling [1]. In contrast, deuterated analogs of many pharmacopoeial meloxicam impurities (e.g., Meloxicam EP Impurity A-d3, EP Impurity B-d3, EP Impurity C-d3) are either unavailable or require custom synthesis, limiting their utility in high-precision bioanalytical workflows . The d3-labeled Amido Methyl Meloxicam corrects for matrix effects, ionization efficiency variability, and sample preparation losses in LC-MS/MS quantification, achieving %CV values < 15% for inter-day precision in validated methods—a performance metric unattainable with unlabeled reference standards alone [2].

LC-MS/MS Isotope dilution Internal standardization Bioanalytical method validation

Recommended Application Scenarios for Amido Methyl Meloxicam (CAS 892395-41-4) Based on Quantitative Differentiation Evidence


Comprehensive Impurity Profiling for ANDA Submissions Requiring Non-Pharmacopoeial Impurity Coverage

Pharmaceutical development teams preparing Abbreviated New Drug Applications (ANDAs) for generic meloxicam formulations must demonstrate comprehensive impurity control beyond minimum compendial requirements. Amido Methyl Meloxicam (CAS 892395-41-4) addresses this need as a non-pharmacopoeial process impurity that falls outside EP, USP, and BP monograph specifications [1]. Procurement and characterization of this reference standard enables: (1) identification and quantification of this specific impurity in API batches and finished dosage forms, (2) establishment of in-house acceptance criteria when the impurity exceeds identification thresholds (≥0.10% per ICH Q3A), and (3) demonstration of analytical diligence during regulatory review. This is particularly critical for ANDA filers whose synthetic routes may generate this impurity at levels requiring control, distinguishing their submission from competitors relying solely on pharmacopoeial impurity panels [2].

HPLC/UPLC Method Development and Validation Requiring Specific Impurity Resolution

Analytical method development scientists require Amido Methyl Meloxicam to establish specificity and resolution in chromatographic methods for meloxicam impurity profiling. As demonstrated in the structural and chromatographic differentiation evidence, this compound exhibits distinct retention behavior from structurally similar impurities including N-Methyl Meloxicam (EP Impurity C) and Amido Ethyl Meloxicam [1]. Acquisition of this reference standard enables: (1) determination of relative retention times (RRT) under validated HPLC conditions, (2) assessment of resolution (Rs) between Amido Methyl Meloxicam and co-eluting impurities, (3) calculation of relative response factors (RRF) at 350 nm for quantification without individual impurity standards, and (4) demonstration of method specificity per ICH Q2(R1) validation requirements [2]. Standard methods using C18 columns with acetonitrile-phosphate buffer (pH 6.0) gradient elution and dual-wavelength detection (350 nm / 260 nm) benefit directly from inclusion of this impurity in system suitability mixtures [3].

LC-MS/MS Bioanalytical Method Validation Using Deuterated Internal Standard

Bioanalytical laboratories conducting quantitative LC-MS/MS analysis of meloxicam and its impurities in biological matrices (plasma, urine, tissue homogenates) benefit from the commercial availability of Amido Methyl Meloxicam-d3 as an internal standard [1]. The +3 Da mass shift enables precise correction for matrix effects, ionization suppression/enhancement, and extraction recovery variability—critical factors in achieving %CV < 15% for inter-day precision and %Bias within ±15% per FDA/EMA bioanalytical method validation guidance [2]. This application scenario is particularly valuable for: (1) pharmacokinetic studies of meloxicam formulations where impurity monitoring is required, (2) bioequivalence studies supporting ANDA submissions, and (3) forensic toxicology analyses requiring definitive identification and quantification of meloxicam-related substances. The ready availability of the d3-labeled analog eliminates the 6–12 week lead time typically required for custom deuterium synthesis of other meloxicam impurity internal standards [3].

Quality Control Release Testing with Extended Impurity Panel Requirements

Quality control laboratories performing batch release testing of meloxicam API and finished drug products can enhance their impurity monitoring programs by incorporating Amido Methyl Meloxicam into extended impurity panels. While pharmacopoeial methods address EP Impurities A, B, C, and D, this non-compendial impurity may arise from specific synthetic pathways or storage conditions [1]. Procurement of Amido Methyl Meloxicam as a certified reference material with documented purity (typically ≥95% by HPLC) [2] enables: (1) identification and tracking of this impurity during stability studies (ICH Q1A), (2) investigation of out-of-specification (OOS) results where unknown peaks correspond to this impurity, and (3) comparative impurity profiling across multiple API suppliers to select vendors with favorable impurity profiles. Reference standards from ISO 17034-accredited suppliers provide the traceability documentation required for regulatory inspections and audits [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amido Methyl Meloxicam (Meloxicam Impurity)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.